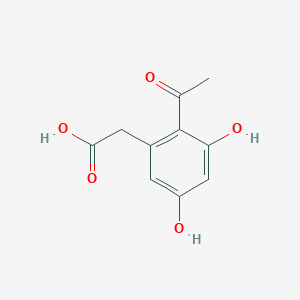

2-(2-アセチル-3,5-ジヒドロキシフェニル)酢酸

概要

説明

科学的研究の応用

Curvulinic acid has a wide range of scientific research applications:

作用機序

Target of Action

It has been found in the brain, hindgut, and hemolymph of bombus terrestris (bumblebee) , suggesting it may interact with targets in these tissues.

Biochemical Pathways

It’s possible that this compound may influence multiple pathways given its presence in various tissues of Bombus terrestris .

Pharmacokinetics

Its solubility in DMSO suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid, also known as curvulinic acid, has been shown to inhibit seed germination, root growth, and shoot growth in Capsella bursa-pastoris by 73.3%, 73.5%, and 66.7%, respectively, when used at a concentration of 600 μg/ml . This suggests that it may have herbicidal properties.

Action Environment

The action of 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid can be influenced by environmental factors. For instance, it is sensitive to air and light, and it needs to be stored in a dry and dark place . The compound’s efficacy and stability may also be affected by these factors.

生化学分析

Cellular Effects

2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid has been found to inhibit seed germination, root growth, and shoot growth in Capsella bursa-pastoris by 73.3%, 73.5%, and 66.7%, respectively, when used at a concentration of 600 μg/ml . This suggests that 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid may have significant effects on cellular processes.

Temporal Effects in Laboratory Settings

It is known that this compound is sensitive to air and light, suggesting that its effects may change over time due to degradation .

Metabolic Pathways

It is known that this compound is a metabolite in the species Bombus terrestris, found in the brain, hindgut, and hemolymph

準備方法

The synthesis of Curvulinic acid typically involves the reaction of hydroxyphenylacetic acid with acetic anhydride under acidic conditions . The reaction proceeds through the acetylation of the hydroxy groups, followed by the formation of the acetic acid moiety. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

化学反応の分析

Curvulinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

Substitution: The hydroxyl groups can undergo substitution reactions with halogenating agents to form halogenated derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or ether, and controlled temperatures. Major products formed from these reactions include quinones, alcohols, and halogenated compounds .

類似化合物との比較

Curvulinic acid can be compared with similar compounds such as:

2-(3,5-Dihydroxyphenyl)-3-oxobutanoic acid: This compound shares a similar structure but differs in the position of the acetyl group.

2-(4-Methoxyphenoxy)acetic acid: This compound has a methoxy group instead of hydroxyl groups, leading to different chemical properties.

The uniqueness of Curvulinic acid lies in its specific arrangement of functional groups, which confer distinct biological activities and chemical reactivity .

生物活性

Curvulinic acid, a secondary metabolite predominantly isolated from the fungus Curvularia, has garnered attention for its diverse biological activities, particularly in the realms of herbicidal, antimicrobial, and antifungal properties. This article synthesizes current research findings on the biological activity of curvulinic acid, presenting data tables and case studies to illustrate its efficacy and mechanisms of action.

Chemical Structure and Properties

Curvulinic acid is chemically identified as 2-(2-acetyl-3,5-dihydroxyphenyl) acetic acid, with a molecular formula of CHO and a molecular weight of 210.18 g/mol. Its structure contributes to its biological activity, particularly in inhibiting various biological processes in target organisms.

1. Herbicidal Activity

Curvulinic acid exhibits significant herbicidal properties, particularly against the seed germination and growth of certain plants. Research indicates that it inhibits the germination and root growth of Capsella bursa-pastoris, showcasing its potential as a natural herbicide.

| Plant Species | Effect | Reference |

|---|---|---|

| Capsella bursa-pastoris | Inhibition of seed germination | |

| Bacillus subtilis | Inhibition of cell wall synthesis |

2. Antimicrobial Activity

Curvulinic acid has demonstrated antimicrobial effects against various bacterial strains. Notably, it inhibits the growth of Bacillus subtilis by disrupting cell wall synthesis, making it a candidate for further exploration in agricultural and medicinal applications.

| Microorganism | Activity | Mechanism | Reference |

|---|---|---|---|

| Bacillus subtilis | Antimicrobial | Inhibition of cell wall synthesis |

3. Antifungal Activity

The compound also shows antifungal properties, which can be attributed to its ability to interfere with fungal cell structures and functions. This aspect is crucial for developing eco-friendly fungicides.

Study 1: Herbicidal Effects on Seed Germination

In a controlled study, curvulinic acid was applied to seeds of Capsella bursa-pastoris. The results indicated a significant reduction in germination rates compared to control groups. The study concluded that curvulinic acid effectively inhibits early plant development stages.

- Germination Rate Reduction : 60% compared to control.

- Concentration Tested : 50 µg/mL.

Study 2: Antimicrobial Efficacy

A study focused on curvulinic acid's effects on Bacillus subtilis showed an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL. This suggests a potent antimicrobial activity that could be harnessed for agricultural pest control.

- Inhibition Zone Diameter : 15 mm.

- Concentration Tested : 100 µg/mL.

The biological activities of curvulinic acid can be attributed to several mechanisms:

- Cell Wall Disruption : Particularly in bacteria, where it interferes with peptidoglycan synthesis.

- Growth Inhibition : In plants, it affects hormone signaling pathways essential for germination and root development.

- Radical Scavenging Activity : Some studies suggest that curvulinic acid may also possess antioxidant properties that contribute to its overall biological efficacy.

特性

IUPAC Name |

2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-5(11)10-6(3-9(14)15)2-7(12)4-8(10)13/h2,4,12-13H,3H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHPPWGWEUVLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of curvulinic acid on plant development?

A1: Curvulinic acid exhibits herbicidal activity by inhibiting seed germination and impeding seedling growth. Research indicates that curvulinic acid negatively impacts both root and shoot growth in Capsella bursa-pastoris, with a stronger inhibitory effect observed on root development []. At a concentration of 600 μg·mL−1, curvulinic acid significantly hindered root and shoot growth by 73.5% and 66.7%, respectively []. The study determined the IC50 values for root and shoot growth inhibition to be 204.7 μg·mL−1 and 281.1 μg·mL−1, respectively, indicating the concentration at which curvulinic acid inhibits 50% of root and shoot growth [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。